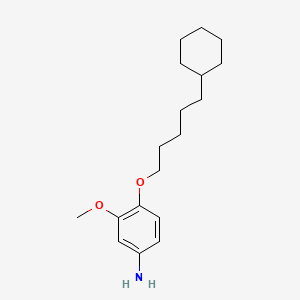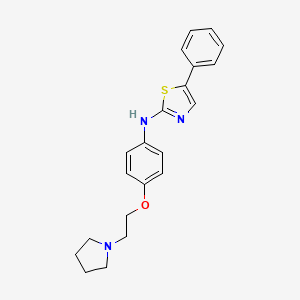
Flt-3 Inhibitor III
Overview
Description
IN1479, also known as Flt-3 inhibitor III, is a synthetic organic compound. It is primarily recognized for its role as an inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase involved in the regulation of hematopoiesis. The compound binds within the ATP pocket of the kinase, thereby inhibiting its activity .
Mechanism of Action
Target of Action
Flt-3 Inhibitor III primarily targets the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase . FLT3 is commonly overexpressed or mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . This receptor plays an essential role in the normal development of hematopoietic stem cells and progenitor cells .
Mode of Action
This compound is a potent, ATP-competitive, and highly selective Flt-3 inhibitor . It controls the biological activity of Flt-3 . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation . The inhibitor interferes with this process, thereby inhibiting the activation of FLT3 and its downstream signaling pathways .
Biochemical Pathways
The activation of FLT3 leads to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . These signaling pathways promote cellular proliferation, inhibition of apoptosis, and inhibition of differentiation . By inhibiting FLT3, this compound disrupts these pathways, thereby affecting the proliferation and differentiation of cells .
Pharmacokinetics
Gilteritinib exhibits dose-proportional pharmacokinetics, with a median maximum concentration reached 2-6 hours following dosing and a mean elimination half-life of 113 hours . Elimination is primarily via feces . Gilteritinib is primarily metabolized via cytochrome P450 (CYP) 3A4 .
Result of Action
The inhibition of FLT3 by this compound results in the disruption of cellular proliferation and differentiation pathways . This leads to a decrease in the proliferation of cells and promotes apoptosis . These effects are particularly beneficial in the treatment of diseases like AML, where FLT3 is commonly overexpressed or mutated .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other signaling factors such as FL, CXCL12, and FGF2 can affect the primary resistance to FLT3 inhibitors . Furthermore, on-target mutations and off-target aberrations can lead to secondary resistance . Understanding these environmental factors is crucial for optimizing the use of FLT3 inhibitors in clinical practice .
Biochemical Analysis
Biochemical Properties
Flt-3 Inhibitor III plays a crucial role in biochemical reactions by targeting the ATP binding site of FLT3, thereby inhibiting its kinase activity. This inhibition is highly selective, with an IC50 value of 50 nM for FLT3 . The compound also interacts with other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2, but only at much higher concentrations . The nature of these interactions involves competitive inhibition at the ATP binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
This compound has profound effects on various cell types, particularly those dependent on FLT3 signaling. In FLT3-mutated AML cells, the inhibitor blocks cell proliferation in a dose-dependent manner . This inhibition leads to reduced cell viability and increased apoptosis. The compound also affects cell signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP binding site of FLT3, thereby preventing its autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival. Additionally, the compound has been shown to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity . The inhibition of FLT3 by this compound also leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to six months . Over time, the inhibitor’s effectiveness in blocking FLT3 activity can diminish due to potential degradation or changes in cellular context. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of FLT3 signaling and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses effectively inhibit FLT3 activity and reduce tumor growth in AML models . Higher doses can lead to toxic effects, including off-target inhibition of other kinases and adverse effects on normal tissues . The therapeutic window for this compound is therefore critical, and careful dosage optimization is necessary to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to kinase signaling. The compound interacts with enzymes such as FLT3, c-Kit, and c-Abl, affecting their phosphorylation status and activity . These interactions can alter metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and survival . The inhibitor’s metabolism and clearance are also important considerations in its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its therapeutic effects and potential side effects .
Subcellular Localization
This compound primarily localizes to the cytoplasm, where it interacts with FLT3 and other kinases . The compound’s activity is influenced by its subcellular localization, with effective inhibition of FLT3 occurring at the plasma membrane and within intracellular compartments . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations, thereby modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IN1479 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of IN1479 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
IN1479 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert IN1479 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
IN1479 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on cell signaling, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly acute myeloid leukemia, where FLT3 mutations are common.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase pathways.
Comparison with Similar Compounds
Similar Compounds
Quizartinib: Another FLT3 inhibitor with a similar mechanism of action.
Midostaurin: A multi-kinase inhibitor that also targets FLT3.
Gilteritinib: A dual FLT3 and AXL kinase inhibitor.
Uniqueness of IN1479
IN1479 is unique in its specific binding affinity and selectivity for the FLT3 kinase. This selectivity makes it a valuable tool in research and potential therapeutic applications, particularly in cancers with FLT3 mutations .
Properties
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


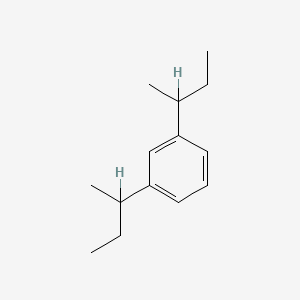
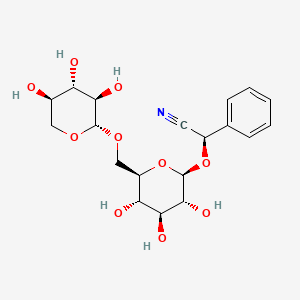
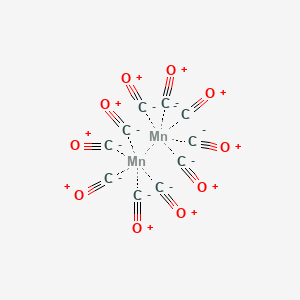
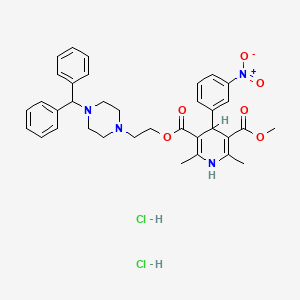

![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
